

The Isolation of Spisulosine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Spisulosine*

Cat. No.: *B1684007*

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An in-depth examination of the initial isolation, characterization, and biological activity of the novel antiproliferative agent, **Spisulosine** (ES-285), from the marine mollusk *Spisula polynyma*.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the foundational work on **Spisulosine**. The document details the experimental protocols for its initial isolation, summarizes its key chemical and physical properties, and explores its mechanism of action as a potent inhibitor of cell proliferation.

Introduction

Spisulosine, also known as ES-285, is a novel bioactive lipid first isolated from the arctic surf clam, *Spisula polynyma* (also referred to as *Mactromeris polynyma*).^[1] Chemically identified as (2S,3R)-2-aminooctadecan-3-ol, **Spisulosine** has demonstrated significant antiproliferative and cytotoxic activities against various cancer cell lines.^{[2][3]} Its unique structure and mechanism of action, which involves the disassembly of actin stress fibers and induction of apoptosis, have made it a subject of interest in the field of oncology and drug discovery.^[4] This document serves as a technical resource, consolidating the available data on its initial isolation and characterization.

Physicochemical Properties of Spisulosine

Spisulosine is a sphingoid-type base with a molecular weight of 285.5 g/mol.^[5] Its chemical structure and properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C18H39NO	[5]
IUPAC Name	(2S,3R)-2-aminooctadecan-3-ol	[5]
Molecular Weight	285.5 g/mol	[5]
CAS Number	196497-48-0	[5]
Synonyms	ES-285, 1-deoxysphinganine	[5]

Experimental Protocol: Initial Isolation from *Spisula polynyma*

The following protocol for the isolation of **Spisulosine** is based on the methodologies described in the primary literature and associated patents. It should be noted that specific quantitative data, such as extraction yields and final purity, were not extensively detailed in the publicly available documents.

Collection of Biological Material

- Organism: *Spisula polynyma* (Stimpson's surf clam).
- Collection Site: Specimens were collected from a clam bed on the eastern edge of Stellwagon Bank, located off the coast of New England, at a depth of approximately 110 feet. [1]

Extraction and Initial Partitioning

- The collected clams were homogenized in a 3:1 methanol/toluene solvent system. [1]
- The homogenate was allowed to stand for several hours and then filtered. This extraction step was repeated. [1]
- A 1 M sodium chloride solution was added to the crude extract, leading to the separation of the mixture into two layers. [1]

- The lower aqueous layer was further extracted with toluene. The toluene layers were then combined.[\[1\]](#)
- The aqueous layer was subsequently extracted with dichloromethane, ethyl acetate, and 1-butanol.[\[1\]](#)

Chromatographic Purification

- The bioactive fractions were subjected to solid-phase extraction (SPE) using a cyano-functionalized column.[\[1\]](#)
- The column was washed with methanol.[\[1\]](#)
- **Spisulosine** was eluted from the cyano SPE column using a solvent system of 3:1 methanol/0.01 M ammonium formate.[\[1\]](#)
- Further purification was achieved by high-performance liquid chromatography (HPLC) on a cyano column using the same solvent system. The peak corresponding to **Spisulosine** was observed to elute at approximately 15.6 minutes under the described conditions.[\[1\]](#)

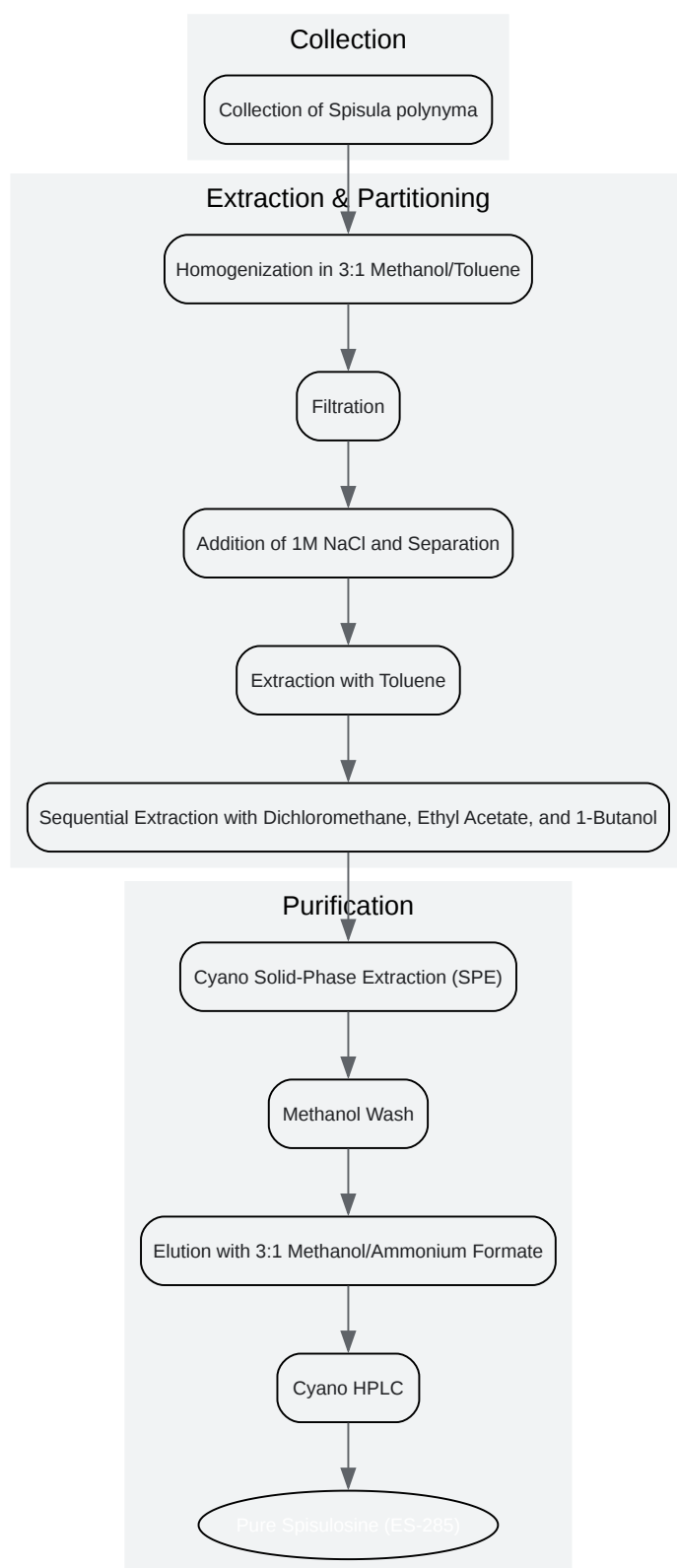
Biological Activity and Mechanism of Action

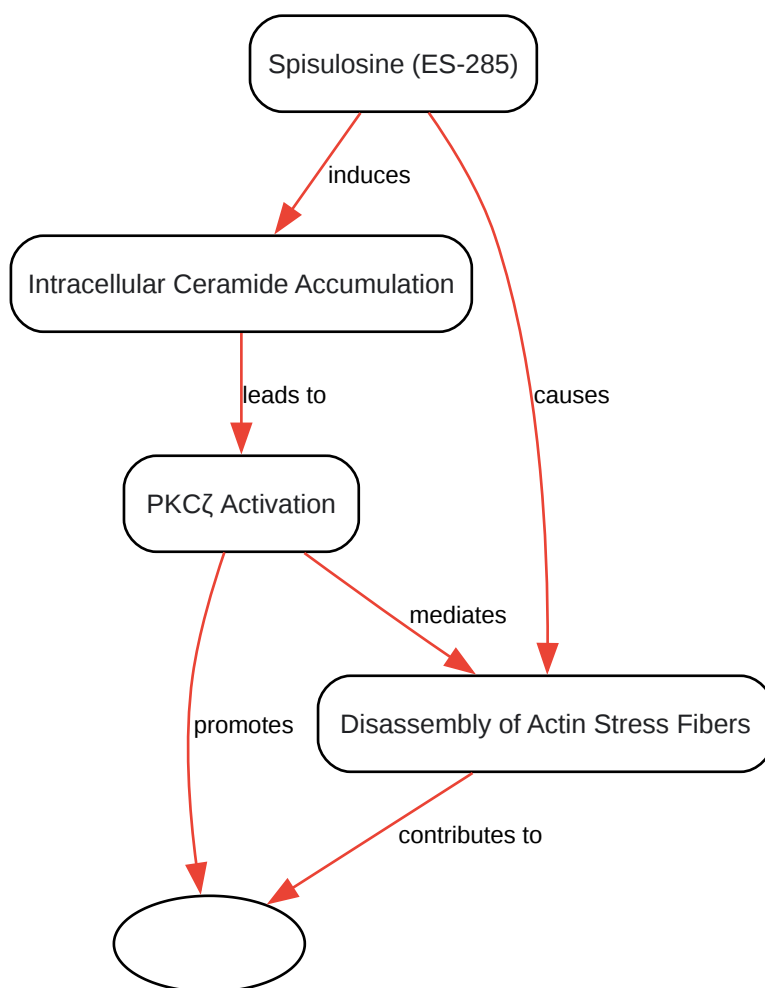
Spisulosine exhibits potent antiproliferative activity against a range of cancer cell lines.[\[2\]](#) Its mechanism of action is distinct and involves the disruption of the cellular cytoskeleton.

- Disassembly of Actin Stress Fibers: Treatment of cultured cells with **Spisulosine** leads to a characteristic change in cell morphology. Cells initially adopt a fusiform shape before rounding up and detaching from the substrate. This is accompanied by the disassembly of actin stress fibers, which are crucial for cell adhesion and shape.[\[4\]](#)
- Induction of Apoptosis: **Spisulosine** has been shown to induce apoptosis in cancer cells. This programmed cell death is triggered through a pathway that involves the accumulation of intracellular ceramides and the activation of protein kinase C zeta (PKC ζ).
- Cell Cycle Arrest: The compound can affect the cell cycle, leading to an increase in the sub-G1 cell population, which is indicative of apoptotic cells.

Visualizations

Experimental Workflow for Spisulosine Isolation





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References

- 1. US6800661B1 - Spisulosine compounds - Google Patents [patents.google.com]
- 2. Patent Public Search | USPTO [uspto.gov]
- 3. Spisulosine | C₁₈H₃₉NO | CID 9925886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Search for patents | USPTO [uspto.gov]

- 5. Searchable indexes | USPTO [uspto.gov]
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